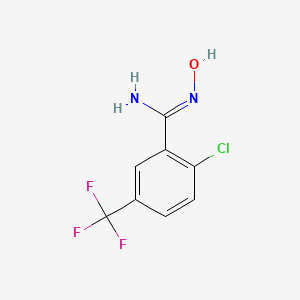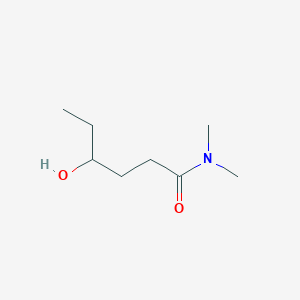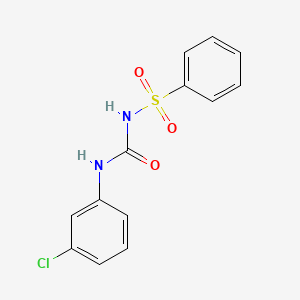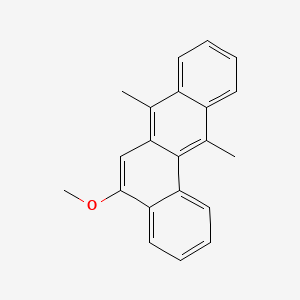![molecular formula C22H30ClFN6O8S3 B14003723 4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylsulfamoyl]benzenesulfonyl fluoride CAS No. 25313-04-6](/img/structure/B14003723.png)
4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylsulfamoyl]benzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylsulfamoyl]benzenesulfonyl fluoride is a complex organic compound that features a combination of triazine, phenoxy, and sulfonyl fluoride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylsulfamoyl]benzenesulfonyl fluoride involves multiple steps:
Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where the chlorine atom on the triazine ring is replaced by a phenoxy group.
Linking the Propylsulfamoyl Group: The propylsulfamoyl group is attached via a sulfonation reaction, where the sulfonyl chloride reacts with a propylamine derivative.
Final Coupling with Benzenesulfonyl Fluoride: The final step involves coupling the intermediate with benzenesulfonyl fluoride under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups on the triazine ring.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The chlorine atom on the triazine ring can be substituted by various nucleophiles, including amines and phenols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, phenols.
Major Products
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound is used as a catalyst in various organic reactions due to its unique structural features.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine
Antimicrobial Activity: Research has shown that the compound exhibits antimicrobial properties, making it useful in developing new antibiotics.
Industry
Dye Manufacturing: It is used as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylsulfamoyl]benzenesulfonyl fluoride involves its interaction with specific molecular targets:
Enzyme Binding: The compound binds to the active site of enzymes, inhibiting their activity.
Pathway Modulation: It can modulate various biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-diamino-1,3,5-triazine: Shares the triazine core but lacks the phenoxy and sulfonyl fluoride groups.
4-Chloro-2,6-diaminopyrimidine: Similar in structure but contains a pyrimidine ring instead of a triazine ring.
Uniqueness
4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylsulfamoyl]benzenesulfonyl fluoride is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
25313-04-6 |
|---|---|
Molecular Formula |
C22H30ClFN6O8S3 |
Molecular Weight |
657.2 g/mol |
IUPAC Name |
4-[3-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylsulfamoyl]benzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C20H24ClFN6O5S2.C2H6O3S/c1-20(2)27-18(23)26-19(24)28(20)13-4-9-17(16(21)12-13)33-11-3-10-25-35(31,32)15-7-5-14(6-8-15)34(22,29)30;1-2-6(3,4)5/h4-9,12,25H,3,10-11H2,1-2H3,(H4,23,24,26,27);2H2,1H3,(H,3,4,5) |
InChI Key |
PPRIEAHAAZXNDT-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCCCNS(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)F)Cl)N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


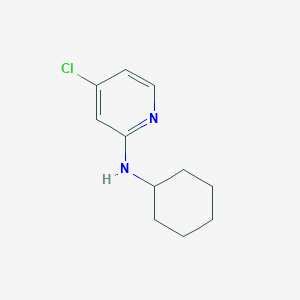
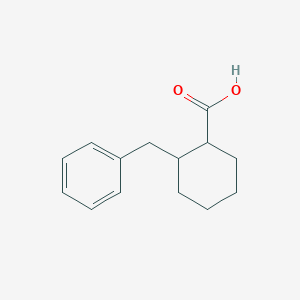
![methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate](/img/structure/B14003651.png)
![5-chloro-1-N,3-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride](/img/structure/B14003655.png)
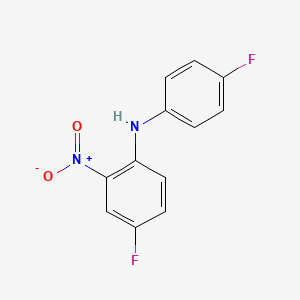
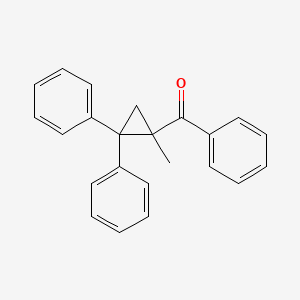

![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14003681.png)
